REACTION_CXSMILES
|
[N-:1]=[N+]=[N-].[Na+].Br[CH:6]([CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CN(C=O)C.CCOC(C)=O>[CH2:10]([O:9][C:7](=[O:8])[CH:6]([NH2:1])[CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(C(F)(F)F)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirred for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4 and solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
shaken for 6 hours under H2 (50 psi)
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through the Celite® reagent and solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C(F)(F)F)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |